molecular formula C36H48NO2PS B6290268 [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-64-3

[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290268
CAS No.: 2565792-64-3
M. Wt: 589.8 g/mol
InChI Key: OKHPITJHTGHRAZ-FJOUAFLFSA-N
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Description

[S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a benzyloxy group, a dicyclohexylphosphino group, and a propanesulfinamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzyloxy group, the introduction of the dicyclohexylphosphino group, and the final coupling with the propanesulfinamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The benzyloxy and dicyclohexylphosphino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[(S)-[(3-(Benzyloxy)-2-(diphenylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide
  • [S®]-N-[(S)-[(3-(Methoxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide

Uniqueness

[S®]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and versatility.

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3/t34-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHPITJHTGHRAZ-FJOUAFLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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